REACTION_CXSMILES
|
[H-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9].CN([CH:13]=[O:14])C>>[O:14]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9])[C:13]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
122.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 60°-70° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing (25 g, 0.26 mol)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
Most of the DMF was next removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed successively with a 5% sodium hydroxide solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organics over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
all volatiles were removed
|
Type
|
DISTILLATION
|
Details
|
The residual yellow liquid was then distilled under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |